molecular formula C21H26N2O2 B11076105 2,10,13-trimethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,1'-cyclohexane]-5-one

2,10,13-trimethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,1'-cyclohexane]-5-one

Cat. No.: B11076105
M. Wt: 338.4 g/mol
InChI Key: WROBRAPERGCHFE-UHFFFAOYSA-N
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Description

2,10,13-trimethylspiro[4-oxa-6,11-diazatetracyclo[76102,6012,16]hexadeca-1(16),9,12,14-tetraene-3,1’-cyclohexane]-5-one is a complex organic compound characterized by its unique spiro structure, which includes multiple rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10,13-trimethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,1’-cyclohexane]-5-one typically involves multi-step organic reactions. One common approach starts with the preparation of the core tetracyclic structure through a series of cyclization reactions. Key steps may include:

    Diels-Alder Reaction: This step forms the initial ring system by reacting a diene with a dienophile.

    Spirocyclization: Introduction of the spiro center through a cyclization reaction involving a suitable precursor.

    Functional Group Modifications: Introduction of methyl groups and other functional groups through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, automated chromatography for purification, and advanced spectroscopic techniques for monitoring reaction progress.

Chemical Reactions Analysis

Types of Reactions

2,10,13-trimethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,1’-cyclohexane]-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2,10,13-trimethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,1’-cyclohexane]-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,10,13-trimethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,1’-cyclohexane]-5-one involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,10,13-trimethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,1’-cyclohexane]-5-one apart is its specific spiro configuration and the presence of multiple heteroatoms, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2,10,13-trimethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,1'-cyclohexane]-5-one

InChI

InChI=1S/C21H26N2O2/c1-13-7-8-16-17-15(14(2)22-18(13)17)9-12-23-19(24)25-21(20(16,23)3)10-5-4-6-11-21/h7-8,22H,4-6,9-12H2,1-3H3

InChI Key

WROBRAPERGCHFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=C1)C4(C5(CCCCC5)OC(=O)N4CCC3=C(N2)C)C

Origin of Product

United States

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